Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(6-13,8-14)11(4,5)16/h16H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGFPUYFECRLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Functionalization of the Azetidine Ring: The aminomethyl and hydroxypropan-2-yl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate has shown promise as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity.
Case Study: Synthesis of Arginase Inhibitors
Research has demonstrated the use of similar azetidine derivatives in developing arginase inhibitors, which play a crucial role in the treatment of various diseases, including cancer and cardiovascular disorders. The compound's ability to act as a scaffold for further chemical modifications makes it valuable in drug discovery .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical reactions.
Example Reactions:
- Amidation : The amine group allows for the formation of amides, which are fundamental in synthesizing pharmaceuticals.
- Esterification : The carboxylic acid functionality can react with alcohols to form esters, useful in creating various ester derivatives for different applications.
Agricultural Chemistry
There is potential for utilizing this compound in agricultural chemistry, particularly in developing agrochemicals that can enhance crop protection or growth.
Research Insights:
Studies have indicated that azetidine derivatives may exhibit herbicidal or pesticidal properties, making them candidates for further exploration in agricultural applications .
Data Tables
| Application Area | Description | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds | Potential therapeutic agents |
| Organic Synthesis | Building block for various chemical reactions | Versatile and adaptable |
| Agricultural Chemistry | Development of agrochemicals | Enhanced crop protection |
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Tert-butyl 3-aminomethylazetidine-1-carboxylate: A similar compound lacking the hydroxypropan-2-yl group.
Biological Activity
Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 1257293-79-0
The biological activity of this compound is linked to its structural characteristics, particularly its azetidine core, which is known for interacting with various biological targets. The compound's action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
- Neuroprotective Effects : Research indicates that derivatives of azetidine compounds can protect neuronal cells from amyloid-beta toxicity, a hallmark of AD pathology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Cell Viability : The compound has been shown to increase cell viability in astrocyte cultures exposed to neurotoxic agents like amyloid-beta (Aβ) peptides. For instance, when astrocytes treated with Aβ were co-treated with this compound, cell viability improved significantly compared to Aβ treatment alone .
In Vivo Studies
In vivo models have further elucidated the compound's potential:
- Cognitive Function Improvement : Animal models treated with this compound demonstrated enhanced cognitive function and reduced memory deficits associated with neurodegeneration .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Amyloidogenesis : A study investigated the compound's ability to inhibit amyloid aggregation in a scopolamine-induced model of Alzheimer’s disease. Results indicated that the compound significantly reduced amyloid plaque formation and improved behavioral outcomes in treated animals .
- Neuroprotective Mechanisms : Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cultures. The findings suggested that it modulates pathways related to oxidative stress and inflammation, contributing to its protective effects .
Data Table
Q & A
Q. What are the key synthetic strategies for synthesizing tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate?
The compound is typically synthesized via multi-step organic reactions. Common approaches include:
- Aza-Michael addition : Formation of the azetidine ring using NH-heterocycles and methyl esters under basic conditions (e.g., DBU catalysis) .
- Protection/deprotection steps : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by selective deprotection to introduce the aminomethyl and hydroxypropan-2-yl substituents .
- Functional group modifications : Post-synthetic derivatization, such as oxidation or reduction, to achieve desired stereochemistry and purity . Critical parameters include temperature control (<50°C to prevent Boc-group decomposition), solvent selection (e.g., dry dioxane for moisture-sensitive steps), and chromatography for purification .
Q. How can researchers characterize the structural and chemical properties of this compound?
Standard analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for the azetidine ring and hydroxypropan-2-yl group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identification of functional groups (e.g., carbonyl from Boc, hydroxyl from hydroxypropan-2-yl) .
- HPLC : For purity assessment, especially when optimizing reaction yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for derivatives of this compound?
Discrepancies in reactivity (e.g., unexpected regioselectivity or byproduct formation) may arise from:
- Steric effects : Bulky tert-butyl and hydroxypropan-2-yl groups hinder nucleophilic attacks at the azetidine C3 position .
- Electronic effects : Electron-withdrawing substituents (e.g., cyano groups in related analogs) alter reaction pathways . Methodological solutions :
- Computational modeling : DFT calculations to predict reactive sites and transition states .
- Isotopic labeling : Use of ²H or ¹³C isotopes to track reaction mechanisms .
Q. What strategies optimize regioselectivity in derivatizing the azetidine ring?
Regioselective functionalization is challenged by the compound’s symmetry and steric bulk. Approaches include:
- Directed ortho-metalation : Use of directing groups (e.g., pyridinyl or bromothiophene in analogs) to guide cross-coupling reactions .
- Enzymatic catalysis : Lipases or oxidoreductases for enantioselective modifications of the hydroxypropan-2-yl group .
- Protecting group strategies : Sequential protection of the aminomethyl group to isolate reactive sites .
Q. How does the compound’s structure influence its biological activity in medicinal chemistry?
Key structure-activity relationships (SAR) include:
- Azetidine rigidity : Enhances binding affinity to neurological targets (e.g., GABA receptors) compared to flexible pyrrolidine analogs .
- Hydroxypropan-2-yl group : Participates in hydrogen bonding with enzyme active sites, as observed in kinase inhibition studies .
- Aminomethyl substituent : Facilitates cell permeability and metabolic stability in pharmacokinetic assays . Experimental validation : In vitro assays (e.g., enzyme inhibition) and molecular docking simulations are recommended .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Industrial-scale production faces hurdles such as:
- Low yields in multi-step syntheses : Optimize catalytic systems (e.g., Pd-mediated cross-coupling for bromothiophene derivatives) .
- Purification complexity : Switch from flash chromatography to continuous-flow systems for cost-effective isolation .
- Stability issues : Boc-group hydrolysis under acidic conditions requires pH-controlled environments .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar azetidine derivatives in material science applications?
Unique features include:
- Electron-rich substituents : The hydroxypropan-2-yl group enhances solubility in polar solvents, unlike tert-butyl 3-cyanoazetidine derivatives .
- Conformational flexibility : The aminomethyl group allows for dynamic interactions in conductive polymers, unlike rigid tert-butyl 3-phenyl analogs . Applications : Organic semiconductors, ion-transport membranes, and photoresponsive materials .
Q. What mechanistic insights explain unexpected byproducts in its synthetic pathways?
Common byproducts arise from:
- Over-oxidation : Conversion of hydroxyl to ketone groups under strong oxidizing conditions (e.g., m-CPBA) .
- Ring-opening reactions : Acidic conditions destabilize the azetidine ring, leading to linear amine derivatives . Mitigation strategies : Use milder reagents (e.g., TEMPO for oxidation) and buffered reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
